(1R)-camphorquinone
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Overview
Description
(1R)-camphorquinone, also known as (1R)-2,3-bornanedione, is a chiral compound derived from camphor. It is widely used in various fields due to its unique chemical properties and reactivity. The compound is characterized by its bicyclic structure, which includes a ketone functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R)-camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of oxidizing agents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) in acetic acid. The reaction typically proceeds under mild conditions, yielding this compound with high selectivity.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. Continuous flow reactors are often employed to ensure consistent production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-camphorquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of camphoric acid.
Reduction: Reduction of this compound can produce camphor or other reduced derivatives.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Camphor and other reduced derivatives.
Substitution: Various substituted camphorquinone derivatives.
Scientific Research Applications
(1R)-camphorquinone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of dental resins and adhesives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: this compound is utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1R)-camphorquinone exerts its effects is primarily through its role as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization processes, making this compound an essential component in light-curable materials. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of radical intermediates.
Comparison with Similar Compounds
Similar Compounds
Camphor: A precursor to (1R)-camphorquinone, used in similar applications but lacks the ketone functionality.
Camphoric Acid: An oxidation product of this compound, used in the synthesis of various derivatives.
Benzoin: Another photoinitiator with similar applications but different structural properties.
Uniqueness of this compound
This compound is unique due to its chiral nature and the presence of a ketone group, which enhances its reactivity and versatility in chemical synthesis. Its ability to act as a photoinitiator under mild conditions makes it particularly valuable in the production of dental materials and other light-curable products.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m0/s1 |
InChI Key |
VNQXSTWCDUXYEZ-TYICEKJOSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C(=O)C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C |
Origin of Product |
United States |
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